molecular formula C10H14MgN2O8 B13831594 (Ethylenedinitrilo)tetraacetic acid magnesium salt

(Ethylenedinitrilo)tetraacetic acid magnesium salt

Cat. No.: B13831594
M. Wt: 314.53 g/mol
InChI Key: KOLOHTSFJKVHEP-UHFFFAOYSA-L
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Description

(Ethylenedinitrilo)tetraacetic acid magnesium salt, commonly known as magnesium ethylenediaminetetraacetic acid, is a chelating agent that binds to metal ions. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions, making it useful in processes that require the removal or stabilization of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylenedinitrilo)tetraacetic acid magnesium salt typically involves the reaction of ethylenediaminetetraacetic acid with magnesium ions. The process can be summarized as follows:

    Preparation of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is synthesized by reacting ethylenediamine with chloroacetic acid under alkaline conditions.

    Formation of Magnesium Salt: The ethylenediaminetetraacetic acid is then reacted with a magnesium salt, such as magnesium chloride, in an aqueous solution. The reaction is typically carried out at a controlled pH to ensure the complete formation of the magnesium complex.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Ethylenedinitrilo)tetraacetic acid magnesium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Metal Salts: Such as calcium chloride, iron sulfate, and zinc acetate.

    Buffer Solutions: To maintain the pH at optimal levels for chelation.

Major Products Formed

The major products formed from the reactions of this compound are metal complexes. These complexes are stable and soluble in water, making them useful in various applications.

Scientific Research Applications

(Ethylenedinitrilo)tetraacetic acid magnesium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent to remove metal ions from solutions, which is essential in analytical chemistry and chemical synthesis.

    Biology: Employed in cell culture media to bind divalent cations, preventing cell clumping and aiding in the study of cellular processes.

    Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

    Industry: Applied in water treatment processes to remove metal contaminants and in the textile industry to prevent metal ion interference in dyeing processes.

Mechanism of Action

The mechanism of action of (Ethylenedinitrilo)tetraacetic acid magnesium salt involves the formation of stable chelate complexes with metal ions. The compound has multiple binding sites that coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent similar to (Ethylenedinitrilo)tetraacetic acid magnesium salt but without the magnesium ion.

    Nitrilotriacetic Acid (NTA): Another chelating agent with a similar structure but fewer binding sites compared to this compound.

    Diethylenetriaminepentaacetic Acid (DTPA): A chelating agent with more binding sites, providing stronger chelation compared to this compound.

Uniqueness

This compound is unique due to its specific binding affinity for magnesium ions, making it particularly useful in applications where magnesium ion control is required. Its stability and solubility in water also contribute to its widespread use in various fields.

Properties

Molecular Formula

C10H14MgN2O8

Molecular Weight

314.53 g/mol

IUPAC Name

magnesium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2

InChI Key

KOLOHTSFJKVHEP-UHFFFAOYSA-L

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Mg+2]

Origin of Product

United States

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